Glutaric acid (CAS: 110-94-1), or pentanedioic acid, is a linear, odd-chain aliphatic dicarboxylic acid (C5) widely utilized as a high-value precursor in polymer chemistry, plasticizer manufacturing, and advanced solvent design. Unlike its even-chain homologs, glutaric acid exhibits significantly higher aqueous solubility and a depressed melting point, making it a highly processable building block [1]. These baseline properties drive its procurement for low-temperature melt polymerizations, aqueous-phase formulations, and the synthesis of highly pliable polyester foams and non-migrating plasticizers [2].
Generic substitution of glutaric acid with common even-chain dicarboxylic acids, such as adipic acid (C6) or succinic acid (C4), routinely fails in procurement due to the 'alternation effect' [1]. Even-chain dicarboxylic acids pack tightly into crystal lattices, resulting in high melting points and poor room-temperature aqueous solubility. In contrast, glutaric acid's odd-carbon structure prevents its carboxyl groups from achieving coplanar alignment with the hydrocarbon chain, drastically reducing lattice energy[1]. This fundamental structural difference means that substituting adipic acid for glutaric acid in a formulation will demand significantly higher processing temperatures, require volatile organic solvents instead of water, and yield overly rigid polymer matrices instead of pliable, flexible materials [2].
Glutaric acid exhibits a substantially higher aqueous solubility compared to its even-chain homologs due to the odd-carbon alternation effect, which increases torsional conformational energy and reduces crystal lattice stability[1]. While adipic and succinic acids are only soluble to a few percent at room temperature, glutaric acid achieves over 50% (w/w) solubility [2].
| Evidence Dimension | Aqueous Solubility at Room Temperature |
| Target Compound Data | >50% (w/w) |
| Comparator Or Baseline | Adipic Acid and Succinic Acid (<5% w/w) |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Room temperature aqueous solution |
Enables high-concentration aqueous formulations and eliminates the need for volatile organic solvents in liquid-phase synthesis and buffer preparation.
The odd-chain structure of glutaric acid prevents optimal crystal packing, resulting in a significantly lower melting point than its adjacent even-chain dicarboxylic acids [1]. Glutaric acid melts at 97.5–98.0 °C, whereas adipic acid melts at 152.3 °C and succinic acid at approximately 185 °C [2]. This lower thermal threshold facilitates energy-efficient melt condensation reactions.
| Evidence Dimension | Melting Point |
| Target Compound Data | 97.5 - 98.0 °C |
| Comparator Or Baseline | Adipic Acid (152.3 °C) / Succinic Acid (~185 °C) |
| Quantified Difference | 54.3 °C to 87.0 °C reduction in melting temperature |
| Conditions | Standard atmospheric pressure |
Reduces energy consumption and mitigates thermal degradation risks during the melt synthesis of polyesters and polyamides.
When incorporated into polyester networks and foams, glutaric acid produces significantly more pliable materials than those synthesized from succinic or adipic acid [1]. The five-carbon chain decreases polymer elasticity and disrupts crystalline domains in the polymer backbone, making glutaric acid-derived esters highly effective, non-migrating plasticizers for PVC and flexible polyester foams [2].
| Evidence Dimension | Polymer Matrix Pliability and Crystallinity Disruption |
| Target Compound Data | High pliability and decreased elasticity |
| Comparator Or Baseline | Adipic Acid / Succinic Acid (Higher rigidity and crystallinity) |
| Quantified Difference | Significant reduction in polymer matrix rigidity |
| Conditions | Polyester foam and PVC plasticizer formulations |
Critical for manufacturing highly flexible, bio-compatible plasticizers and pliable foams where adipic acid yields overly rigid structures.
Leveraging its >50% (w/w) aqueous solubility, glutaric acid is a highly effective dicarboxylic acid for high-concentration aqueous formulations, eliminating the need for volatile organic solvents required when processing adipic or succinic acids [1].
Due to its depressed melting point (98 °C), glutaric acid provides a distinct advantage for energy-efficient melt condensation reactions, reducing thermal degradation in sensitive polymer backbones compared to adipic acid [2].
Glutaric acid's odd-carbon structure disrupts polymer crystallinity, making it a highly effective precursor for hyperbranched oligomeric plasticizers used in flexible PVC and pliable polyester foams [3].
Corrosive